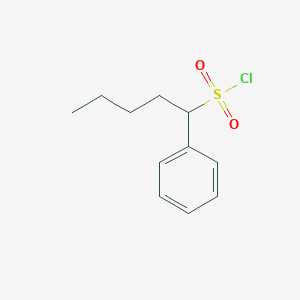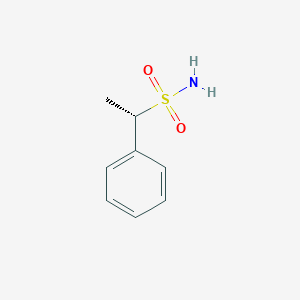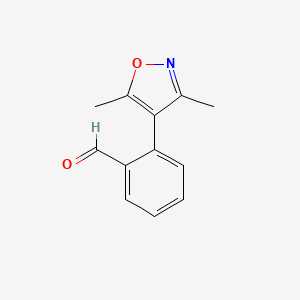
2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu2O catalyst can be used in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours to obtain a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often employs electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Produces 2-(dimethyl-1,2-oxazol-4-yl)benzoic acid.
Reduction: Yields 2-(dimethyl-1,2-oxazol-4-yl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethyl-1,2-oxazol-4-yl)methoxybenzaldehyde
- 3-(dimethyl-1,2-oxazol-4-yl)methoxybenzonitrile
Uniqueness
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
223575-75-5 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3 |
InChI-Schlüssel |
JWDVUSJNIGJSCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

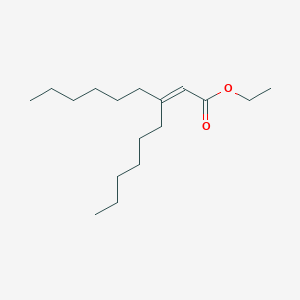
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

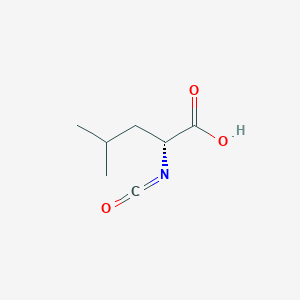
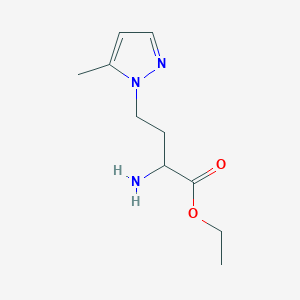
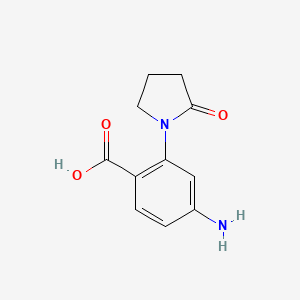
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
